molecular formula C12H11F6NO2 B5751659 (3,5-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

(3,5-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

Cat. No.: B5751659
M. Wt: 315.21 g/mol
InChI Key: RAMYHIHEKMXHOR-UHFFFAOYSA-N
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Description

(3,5-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a carbamate group attached to a 3,5-dimethylphenyl ring and a hexafluoropropan-2-yl group. It is used in various scientific research applications due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of 3,5-dimethylphenyl isocyanate with 1,1,1,3,3,3-hexafluoropropan-2-ol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(3,5-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dimethylphenyl) N-(1,1,1-trifluoropropan-2-yl)carbamate
  • (3,5-dimethylphenyl) N-(1,1,1,2,2,2-hexafluoroethyl)carbamate

Uniqueness

(3,5-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is unique due to the presence of the hexafluoropropan-2-yl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3,5-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F6NO2/c1-6-3-7(2)5-8(4-6)21-10(20)19-9(11(13,14)15)12(16,17)18/h3-5,9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMYHIHEKMXHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)NC(C(F)(F)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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